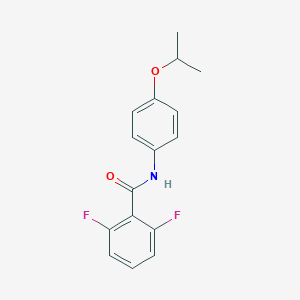![molecular formula C18H19NO4 B267048 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid](/img/structure/B267048.png)
4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid, also known as OPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is structurally similar to other NSAIDs such as ibuprofen and aspirin. However, OPA has unique properties that make it an attractive compound for research purposes.
科学研究应用
4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid has been extensively used in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties in various animal models. 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid has also been used to study the role of cyclooxygenase (COX) enzymes in inflammation and pain. Additionally, 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid has been used in studies investigating the interaction between NSAIDs and other drugs, such as methotrexate and warfarin.
作用机制
4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid acts by inhibiting the activity of COX enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, leukotrienes, and other inflammatory mediators. 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid has also been shown to inhibit the migration of leukocytes to sites of inflammation and to reduce the production of reactive oxygen species. In addition, 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid has been shown to have effects on the cardiovascular system, including the inhibition of platelet aggregation and the reduction of blood pressure.
实验室实验的优点和局限性
4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action. It has also been extensively studied in animal models, making it a reliable tool for investigating the role of COX enzymes in inflammation and pain. However, 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid has some limitations. It has a relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of COX enzymes. Additionally, 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid has been shown to have some toxic effects, particularly on the gastrointestinal system.
未来方向
There are several future directions for research involving 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid. One area of interest is the development of new analogs of 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid with improved pharmacological properties. Another area of interest is the investigation of the role of COX enzymes in other disease states, such as cancer and Alzheimer's disease. Additionally, there is interest in the development of new drug delivery systems for 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid, such as nanoparticles and liposomes, which could improve its efficacy and reduce its toxicity.
合成方法
The synthesis of 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid involves several steps, starting with the reaction of 2-phenylethanol with ethylene oxide to produce 2-(2-phenylethoxy)ethanol. This intermediate is then reacted with 3-chloroaniline to form 3-(2-phenylethoxy)aniline. The final step involves the reaction of 3-(2-phenylethoxy)aniline with ethyl 4-oxobutanoate in the presence of a base to produce 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid. The overall yield of this synthesis method is around 40%.
属性
产品名称 |
4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid |
|---|---|
分子式 |
C18H19NO4 |
分子量 |
313.3 g/mol |
IUPAC 名称 |
4-oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid |
InChI |
InChI=1S/C18H19NO4/c20-17(9-10-18(21)22)19-15-7-4-8-16(13-15)23-12-11-14-5-2-1-3-6-14/h1-8,13H,9-12H2,(H,19,20)(H,21,22) |
InChI 键 |
QLWBYOJHBXXFCV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)CCC(=O)O |
规范 SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B266966.png)
![2-(3-fluorophenyl)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B266970.png)


![3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266976.png)

![3,5-dichloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266978.png)
![3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B266980.png)
![2-isopropoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B266984.png)
![3-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B266985.png)
![N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B266986.png)
![3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B266987.png)
![N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B266988.png)